6-(2,4-Dichlorophenyl)pyridin-3-amine
CAS No.: 1357165-68-4
Cat. No.: VC3024561
Molecular Formula: C11H8Cl2N2
Molecular Weight: 239.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1357165-68-4 |
|---|---|
| Molecular Formula | C11H8Cl2N2 |
| Molecular Weight | 239.1 g/mol |
| IUPAC Name | 6-(2,4-dichlorophenyl)pyridin-3-amine |
| Standard InChI | InChI=1S/C11H8Cl2N2/c12-7-1-3-9(10(13)5-7)11-4-2-8(14)6-15-11/h1-6H,14H2 |
| Standard InChI Key | OZOBVDOLHBOFCE-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)Cl)C2=NC=C(C=C2)N |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C2=NC=C(C=C2)N |
Introduction
Chemical Identity and Structure
Compound Identification
6-(2,4-Dichlorophenyl)pyridin-3-amine is formally identified by several key parameters that establish its unique chemical identity in scientific literature and commercial databases.
| Parameter | Value |
|---|---|
| CAS Number | 1357165-68-4 |
| Molecular Formula | C11H8Cl2N2 |
| Molecular Weight | 239.1 g/mol |
| MDL Number | MFCD24255733 |
The compound features a pyridine core with an amino (-NH2) group at position 3 and a 2,4-dichlorophenyl substituent at position 6. This particular arrangement confers specific chemical properties and reactivity patterns that distinguish it from other pyridine derivatives .
Structural Representation
The molecular structure can be represented through various chemical notations that facilitate its identification and computational analysis:
| Notation | Representation |
|---|---|
| SMILES | C1=CC(=C(C=C1Cl)Cl)C2=NC=C(C=C2)N |
| InChI | InChI=1S/C11H8Cl2N2/c12-7-1-3-9(10(13)5-7)11-4-2-8(14)6-15-11/h1-6H,14H2 |
Physical and Chemical Properties
Physical Properties
Understanding the physical properties of 6-(2,4-Dichlorophenyl)pyridin-3-amine is essential for its proper handling, storage, and application in research settings.
| Property | Description |
|---|---|
| Appearance | Solid (based on structural characteristics) |
| Molecular Weight | 239.1 g/mol |
| Commercial Purity | Typically available at 95-97% purity |
| Storage Conditions | Short-term (1-2 weeks): -4°C; Long-term (1-2 years): -20°C |
These properties have significant implications for laboratory handling and storage protocols, ensuring the compound's stability and integrity during research applications .
Chemical Properties and Reactivity
The chemical behavior of 6-(2,4-Dichlorophenyl)pyridin-3-amine is largely determined by its functional groups and structural elements:
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Basicity: The amino group at position 3 of the pyridine ring contributes to the compound's basic character, allowing it to accept protons in acidic environments. This property is significant for its potential interactions with biological systems and its behavior in various chemical reactions.
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Nucleophilicity: The amino group functions as a nucleophilic center, making it reactive toward electrophilic species. This reactivity is particularly valuable for derivatization reactions in synthetic chemistry.
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Aromatic Character: Both the pyridine and phenyl rings contribute to the compound's aromaticity, influencing its stability, reactivity patterns, and spectroscopic properties.
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Halogen Reactivity: The two chlorine substituents on the phenyl ring can participate in various transformations, including nucleophilic aromatic substitution and metal-catalyzed coupling reactions .
Synthesis Methods
Cross-Coupling Strategies
One promising approach involves palladium-catalyzed Suzuki-Miyaura coupling reactions between appropriately substituted pyridine and phenyl components:
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Starting Materials: The synthesis could begin with the preparation of 2,4-dichlorophenylboronic acid or a suitable boronate ester.
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Coupling Reaction: This boronic acid derivative would then undergo Suzuki-Miyaura coupling with a suitable 6-halogenated-3-aminopyridine (or a protected version) in the presence of a palladium catalyst and appropriate base.
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Post-Coupling Modifications: If necessary, subsequent deprotection or functional group transformations could be performed to yield the final product.
Modern Synthetic Approaches
More advanced synthetic methodologies may offer improved efficiency and selectivity:
Microwave-Assisted Synthesis
Research on related compounds suggests that microwave irradiation could facilitate more efficient synthesis of 6-(2,4-Dichlorophenyl)pyridin-3-amine. For instance, the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine using microwave irradiation demonstrates the potential of this approach for preparing similar heterocyclic compounds containing dichlorophenyl substituents .
Direct C-H Functionalization
Recent advances in C-H activation chemistry could potentially enable the direct functionalization of 3-aminopyridine with 2,4-dichlorophenyl groups, offering a more atom-economical route to the target compound .
| Research Area | Potential Application |
|---|---|
| Enzyme Inhibition | Development of targeted therapeutic agents |
| Tumor Imaging | Creation of diagnostic tools for cancer detection |
| Synthetic Methodology | Platform for developing new pharmaceutical entities |
Chemical Research Applications
Beyond medicinal applications, 6-(2,4-Dichlorophenyl)pyridin-3-amine holds value in fundamental chemical research:
Ligand Development
The compound's structure, featuring both nitrogen-containing heterocycles and halogenated aromatic rings, makes it potentially useful in the development of ligands for coordination chemistry and catalysis applications .
Material Science
Pyridine derivatives with extended conjugation and substitution patterns have found applications in materials science, particularly in the development of functional materials with specific optical or electronic properties. The structural features of 6-(2,4-Dichlorophenyl)pyridin-3-amine could potentially be exploited in such applications .
| Safety Aspect | Recommendation |
|---|---|
| Personal Protection | Protective eyewear, gloves, laboratory coat, and mask recommended during handling |
| Storage | Store in tightly sealed containers at -4°C (short-term) or -20°C (long-term) |
| Waste Disposal | Segregate and dispose through professional chemical waste management services |
The compound should be treated as potentially harmful if ingested, inhaled, or absorbed through the skin, warranting appropriate laboratory safety measures .
Regulatory Status
As a research chemical, 6-(2,4-Dichlorophenyl)pyridin-3-amine is primarily intended for laboratory use and scientific research. It is typically marketed with restrictions limiting its use to industrial-grade scientific research purposes .
| Specification | Details |
|---|---|
| Typical Quantities | Available in quantities ranging from 10 mg to 1 g |
| Purity | Generally supplied at 95-97% purity |
| Intended Use | Research-grade chemical for laboratory applications |
Suppliers typically provide the compound with accompanying analytical data confirming its identity and purity .
Future Research Directions
Structure-Activity Relationship Studies
Further investigation into the relationship between the structural features of 6-(2,4-Dichlorophenyl)pyridin-3-amine and its biological activities could yield valuable insights for drug discovery:
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Systematic modification of the amino group to generate a library of derivatives
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Exploration of isosteric replacements for the dichlorophenyl moiety
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Investigation of conformational constraints and their impact on biological activity
Comprehensive Characterization
More detailed physicochemical characterization would enhance our understanding of this compound:
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